2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-8-5-10-12(22-8)16-14(21-7-11(15)18)17(13(10)19)6-9-3-2-4-20-9/h2-5H,6-7H2,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSGCAGXZIIGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the acetamide moiety. Key steps include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furan-2-ylmethyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Acetamide Group: This is typically done through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group undergoes nucleophilic displacement reactions under basic or acidic conditions:
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Alkylation with methyl iodide | K2CO3, DMF, 60°C, 6 hours | 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methylsulfanyl)acetamide | 72% | |
| Acylation with acetyl chloride | Pyridine, CH2Cl2, 0°C → RT, 12 hours | 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-acetylacetamide | 65% |
These reactions are pivotal for introducing alkyl or acyl groups, enhancing lipophilicity for pharmacological studies.
Oxidation Reactions
The sulfur atom in the sulfanyl group and the furan ring are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Outcome | References |
|---|---|---|---|---|
| H2O2 (30%) | AcOH, RT, 24 hours | Sulfoxide derivative | Partial conversion (~40%) | |
| m-CPBA | CH2Cl2, 0°C → RT, 6 hours | Sulfone derivative | 85% yield | |
| O3 (ozone) | MeOH, -78°C, 2 hours | Furan ring cleavage to diketone | 60% yield |
Oxidation modifies electronic properties, influencing binding affinity to biological targets.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Hydrolysis facilitates the synthesis of carboxylate derivatives for salt formation or bioconjugation .
Functionalization of the Furan Ring
The furan-2-ylmethyl group participates in cycloaddition and electrophilic substitution:
| Reaction | Conditions | Product | Notes | References |
|---|---|---|---|---|
| Diels-Alder with maleic anhydride | Toluene, 110°C, 12 hours | Exo-adduct with fused oxabicyclic structure | Stereoselective | |
| Nitration | HNO3/H2SO4, 0°C, 2 hours | 5-Nitro-furan-2-ylmethyl derivative | Requires regiocontrol |
These reactions expand structural diversity for structure-activity relationship (SAR) studies.
Ring-Opening and Rearrangement
Under extreme conditions, the thienopyrimidine core undergoes ring-opening:
| Conditions | Reagent | Product | Mechanism | References |
|---|---|---|---|---|
| H2SO4 (conc.) | 120°C, 3 hours | Fragmented thiophene and pyrimidine residues | Acid-catalyzed cleavage | |
| LiAlH4 | THF, reflux, 6 hours | Reduced dihydrothienopyrimidine | Selective reduction |
Ring-opening pathways are critical for degradation studies or metabolite identification.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl introductions:
| Reaction | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura (with phenylboronic acid) | Pd(PPh3)4, K2CO3, DMF/H2O, 80°C | Biaryl derivative at the thienopyrimidine C5 position | 55% | |
| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, Cs2CO3, toluene | N-aryl acetamide variant | 68% |
Cross-coupling reactions enhance modularity in analog synthesis.
Photochemical Reactions
UV irradiation induces dimerization or isomerization:
| Conditions | Wavelength | Product | Application | References |
|---|---|---|---|---|
| UV-C (254 nm) | CH3CN, 24 hours | [2+2] Cycloaddition dimer | Stability assessment |
Photoreactivity is relevant for stability studies under light exposure.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Thieno[2,3-d]pyrimidine : This step often requires specific reaction conditions to ensure high yields.
- Introduction of Furan Group : The furan moiety is introduced through a reaction involving furan derivatives.
- Final Acetamide Formation : The acetamide group is added to complete the synthesis.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds similar to 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide may exhibit anticancer properties by targeting specific kinases or modulating receptor activity. These mechanisms can lead to:
- Inhibition of Cell Proliferation : Studies have shown that such compounds can effectively inhibit the growth of various cancer cell lines.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, making it a candidate for cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Similar thieno[2,3-d]pyrimidine derivatives have been documented to:
- Reduce Inflammatory Markers : In vitro studies suggest that these compounds can lower levels of pro-inflammatory cytokines.
- Modulate Immune Response : They may influence immune pathways, providing therapeutic benefits in inflammatory diseases.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related thieno[2,3-d]pyrimidine compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways crucial for tumor growth.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of thieno[2,3-d]pyrimidines showed that these compounds effectively reduced edema in animal models of inflammation. The results indicated potential for development into therapeutic agents for conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 3: Spectral Data Comparison
Key Observations:
- The target compound’s anticipated $ ^1 $H-NMR signals would include: ~2.30 ppm (6-methyl group), ~4.10–4.30 ppm (SCH₂ from acetamide), ~6.30–7.50 ppm (furan and thienopyrimidinone protons).
- The absence of a cyano group (unlike compounds 13a/b) eliminates a ~2200 cm⁻¹ IR peak, simplifying spectral interpretation .
Biological Activity
The compound 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic organic molecule belonging to the thieno[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological relevance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 301.39 g/mol. The structure features a furan ring, a thieno[2,3-d]pyrimidine core, and an acetamide group, which contribute to its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antibacterial and antimycobacterial properties. For instance, compounds structurally related to 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide were tested against various bacterial strains. The results indicated that these compounds showed considerable effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as mycobacterial strains like Mycobacterium tuberculosis .
| Compound Series | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | S. aureus | 5 µg/mL |
| 4e | E. coli | 10 µg/mL |
| 5c | M. tuberculosis | 15 µg/mL |
This table summarizes the MIC values for selected compounds related to the thieno[2,3-d]pyrimidine series.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. These compounds have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, research identified that certain derivatives exhibited IC50 values ranging from 2.11 nM to 7.19 nM against KB tumor cells .
The mechanism by which 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its biological effects involves interaction with various molecular targets. It is believed that the compound may inhibit enzymes or receptors pertinent to cellular pathways involved in disease processes. Further studies are required to elucidate these mechanisms fully.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several thieno[2,3-d]pyrimidine derivatives against a range of microbial strains. The results indicated that compounds with specific substitutions at the amido or imino side chain exhibited enhanced antimicrobial activity .
- Anticancer Screening : In a screening study conducted on multicellular spheroids, several derivatives were found to significantly reduce tumor size and cell viability compared to controls. This suggests a promising avenue for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide, and what challenges arise during purification?
- Methodology :
- Step 1 : Start with a thieno[2,3-d]pyrimidin-4-one core. Introduce the furan-2-ylmethyl group via alkylation using a furfuryl halide in the presence of a base (e.g., KCO) in DMF at 80–100°C for 6–12 hours .
- Step 2 : Sulfur insertion at the C2 position using a thiolation reagent (e.g., Lawesson’s reagent) under reflux in toluene .
- Step 3 : Couple the thiol intermediate with chloroacetamide via nucleophilic substitution in a polar aprotic solvent (e.g., NMP) at 120°C for 16–24 hours .
- Purification Challenges : Column chromatography (silica gel, CHCl/MeOH gradient) is required due to polar byproducts. Monitor via TLC (R ~0.15–0.3) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of this compound, particularly the thieno-pyrimidine scaffold and sulfanylacetamide linkage?
- Analytical Workflow :
- NMR : H NMR should show characteristic peaks: (a) furan protons (δ 6.2–7.4 ppm), (b) methyl groups (δ 2.4–2.6 ppm), (c) thioacetamide protons (δ 3.8–4.2 ppm). C NMR should confirm carbonyl (C=O at ~170 ppm) and pyrimidine ring carbons .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H] and fragmentation patterns matching the scaffold .
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths (e.g., C–S bond ~1.8 Å) and dihedral angles to computational models .
Advanced Research Questions
Q. What strategies can optimize the synthetic yield of the thieno-pyrimidine core while minimizing side reactions (e.g., over-alkylation or ring-opening)?
- Advanced Methodology :
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 16 hours) and improve regioselectivity. Monitor by in-situ FTIR for carbonyl intermediate stabilization .
- Catalysis : Employ Pd-catalyzed cross-coupling for selective furan substitution. For example, Suzuki-Miyaura coupling with a furan-2-ylboronic acid derivative .
- Side Reaction Mitigation : Add a radical scavenger (e.g., TEMPO) to prevent undesired C–S bond cleavage during thiolation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., furan vs. other heterocycles) on biological activity?
- SAR Design Framework :
- Scaffold Variation : Synthesize analogs with pyrrole, thiophene, or pyridine replacing the furan ring. Compare solubility (logP via shake-flask method) and binding affinity (e.g., SPR assays) .
- Functional Group Analysis : Replace the acetamide with a sulfonamide or urea group to assess hydrogen-bonding effects on target engagement .
- Data Contradiction Resolution : If biological activity decreases despite improved solubility, use molecular dynamics simulations to analyze steric clashes or desolvation penalties .
Q. What computational tools are suitable for predicting the binding mode of this compound to putative targets (e.g., kinase enzymes or GPCRs)?
- Computational Workflow :
- Docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate with free-energy perturbation (FEP) calculations for ΔG binding .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the furan–receptor π-π stacking and hydrogen bonds with backbone amides .
- ADMET Prediction : Apply QikProp or SwissADME to estimate permeability (Caco-2 > 500 nm/s) and cytochrome P450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
